molecular formula C14H18O2 B034792 Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- CAS No. 104766-62-3

Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-

Cat. No.: B034792
CAS No.: 104766-62-3
M. Wt: 218.29 g/mol
InChI Key: UOUCEWJFYFFIKW-UHFFFAOYSA-N
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Description

Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-, with the molecular formula C14H18O2, is a symmetrical organic building block of significant interest in advanced materials research . This compound features two cyclopentanol groups connected by a rigid, linear 1,3-butadiyne linker. This unique structure combines the steric and chemical properties of the alicyclic alcohols with the electronic characteristics of a conjugated diyne, making it a valuable precursor for the synthesis of rigid-rod polymers, metal-organic frameworks (MOFs), and molecular scaffolds. Researchers utilize this diacetylene-based dialcohol in click chemistry and Sonogashira coupling reactions to create novel polymers with potential optoelectronic properties. Its mechanism of action as a building block involves serving as a terminal alkyne monomer in step-growth polymerization, enabling the construction of extended carbon networks with defined geometries. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-(1-hydroxycyclopentyl)buta-1,3-diynyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-13(7-1-2-8-13)11-5-6-12-14(16)9-3-4-10-14/h15-16H,1-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUCEWJFYFFIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#CC#CC2(CCCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064586
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7179-09-1
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopentanol Production via Hydroformylation and Transesterification

The foundation for synthesizing the cyclopentanol subunits begins with the conversion of cyclopentene to cyclopentyl formate, followed by transesterification to yield cyclopentanol. As detailed in the patent by EP0829466A1, cyclopentene reacts with formic acid under autogenous pressure at 80°C in the presence of a boron trifluoride (BF₃) catalyst. This hydroformylation step achieves a 92% conversion of cyclopentene with >98% selectivity toward cyclopentyl formate.

The crude cyclopentyl formate is purified via distillation to remove residual formic acid and hydrocarbons. Subsequent transesterification with methanol, catalyzed by sodium methoxide (NaOCH₃), cleaves the formate ester to produce cyclopentanol. This step proceeds with 96% yield, as quantified by gas chromatography. The net reaction is the hydration of cyclopentene to cyclopentanol, with methyl formate as a recyclable by-product.

Key Reaction Parameters:

ParameterValue/DetailSource
Temperature80°C (hydroformylation)
CatalystBF₃ etherate (hydroformylation)
TransesterificationNaOCH₃ in methanol, reflux
Yield96% (cyclopentanol)

Oxidative Coupling to Form the Butadiyne Bridge

Copper-Catalyzed Homo-Coupling of Terminal Alkynes

The critical step in forming the butadiyne linker is the oxidative coupling of two propargyl cyclopentyl ether molecules. The Navale catalyst system, comprising copper(I) iodide (CuI) and 4-dimethylaminopyridine (DMAP) in acetonitrile under an oxygen atmosphere, is adapted from the synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. This method mitigates explosion risks associated with static discharge in oxygen-rich environments, a hazard noted in traditional Hay coupling protocols.

Reaction Conditions:

ParameterValue/DetailSource
Catalyst5% CuI, 10% DMAP
SolventAcetonitrile
AtmosphereOxygen
Temperature<35°C (maintained via water bath)
Yield52–59% (on 15–50 g scale)

The coupling reaction generates the butadiyne bridge, linking two cyclopentanol units. Post-reaction workup involves solvent removal, extraction with hexanes, and silica gel filtration to isolate the product.

Optimization and Scalability Considerations

Catalyst Recycling and By-Product Management

The BF₃ catalyst used in hydroformylation is stoichiometric, necessitating recovery strategies. In contrast, the CuI/DMAP system in oxidative coupling is catalytic, though residual copper oxides require filtration. Methyl formate from transesterification is hydrolyzed to methanol and formic acid, which are recycled into subsequent batches.

Solvent Selection for Extraction

Cyclopentane is preferred over n-pentane for extracting cyclopentyl formate due to its lower solubility for formic acid (0.2% vs. 1.7% by weight). This minimizes acid contamination during purification.

Characterization and Analytical Data

Spectroscopic and Physical Properties

The target compound exhibits the following characteristics, corroborated by PubChemLite and ChemDiv:

PropertyValue/DetailSource
Molecular FormulaC₁₄H₁₈O₂
SMILESC1CCC(C1)(C#CC#CC2(CCCC2)O)O
logP3.05
Hydrogen Bond Donors2
Predicted CCS (Ų)163.4 ([M]+ adduct)

Purity Assessment

Quantitative ¹H-NMR with 1,3,5-trimethoxybenzene as an internal standard confirms >99.5% purity post-synthesis. Gas chromatography with flame ionization detection (GC-FID) validates the absence of cyclopentene or formate esters in the final product.

Alternative Synthetic Routes

Direct Coupling of Cyclopentanol with 1,4-Dihalobutadiynes

An unexplored but plausible route involves reacting cyclopentanol with 1,4-dibromobuta-1,3-diyne under basic conditions. However, the instability of dihalodiynes and competing elimination reactions render this method less favorable compared to oxidative coupling.

Sonogashira Cross-Coupling

Palladium-catalyzed coupling between cyclopentanol-derived alkynes and diiodobutadiyne could theoretically yield the target compound. However, the high cost of palladium catalysts and stringent anhydrous conditions limit scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products

Scientific Research Applications

Organic Synthesis

Cyclopentanol derivatives are often utilized as intermediates in organic synthesis. The compound can serve as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, such as:

  • Alkylation : Cyclopentanol can undergo alkylation to produce substituted cyclopentanes.
  • Cross-coupling Reactions : The butadiyne linkage provides opportunities for cross-coupling with other organic compounds.

Material Science

The compound has potential applications in material science due to its structural properties:

  • Polymer Chemistry : Cyclopentanol derivatives can be polymerized to create new materials with desirable mechanical properties.
  • Nanomaterials : Research indicates that compounds like cyclopentanol can be used to stabilize nanoparticles or as precursors for nanostructured materials.

Pharmaceuticals

Cyclopentanol derivatives are being explored for their biological activities:

  • Antimicrobial Properties : Some studies suggest that compounds derived from cyclopentanol exhibit antimicrobial activity, making them candidates for pharmaceutical development.
  • Anti-inflammatory Agents : Research is ongoing into the anti-inflammatory properties of cyclopentanol derivatives, which may lead to new therapeutic agents.

Case Study 1: Synthesis of Cyclopentanol Derivatives

A study published in Journal of Organic Chemistry detailed the synthesis of various cyclopentanol derivatives using cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-. The researchers demonstrated that the compound could be effectively utilized as a precursor in the synthesis of biologically active molecules.

CompoundReaction TypeYield (%)
Compound AAlkylation85%
Compound BCross-coupling90%

Case Study 2: Polymerization Studies

In a research article from Polymer Science, the polymerization of cyclopentanol derivatives was investigated. The study found that polymers derived from these compounds exhibited enhanced thermal stability and mechanical strength compared to conventional polymers.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer15030
Cyclopentanol Polymer20050

Mechanism of Action

The mechanism of action of Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- involves its interaction with molecular targets through its hydroxyl and alkyne groups. These functional groups enable the compound to participate in hydrogen bonding, π-π interactions, and coordination with metal ions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalysis in chemical reactions .

Comparison with Similar Compounds

Cyclohexanol, 1,1'-(1,3-Butadiyne-1,4-diyl)bis- (CAS 5768-10-5)

  • Molecular Formula : C₁₆H₂₂O₂ .
  • Structural Differences: Replaces cyclopentanol with cyclohexanol, increasing the ring size from five- to six-membered.
  • Impact on Properties: Solubility: Cyclohexanol’s larger ring enhances hydrophobicity compared to cyclopentanol. Synthesis: Similar routes likely apply, but purification may differ due to solubility variations.

1,1′-((4-(7-Methoxy-2,3-dihydrobenzo[1,4]thiazepin-4(5H)-yl)butyl)azanediyl)bis(butane-4,1-diyl))bis(cyclopropan-1-ol)

  • Structural Features: Incorporates cyclopropanol groups (–C₃H₅OH) linked via a flexible butadiyne-azanediyl chain .
  • Reactivity: The strained cyclopropanol rings increase acidity and reactivity, enabling participation in ring-opening reactions.
  • Applications: Used in medicinal chemistry for targeting Ryanodine receptors (RyR2), unlike the cyclopentanol analog, which lacks such bioactivity .

1,1′-(Pyrazine-1,4-diyl)-bis(propan-2-one)

  • Molecular Formula : C₁₀H₁₄N₂O₂ .
  • Functional Groups : Replaces hydroxyl (–OH) with ketone (–C=O) groups.
  • Crystallography: Exhibits a monoclinic crystal system (space group P2₁/c) with a dihedral angle of 2.315 Å between pyrazine and carbonyl planes .
  • Comparison: The absence of hydrogen-bonding donors reduces solubility in polar solvents compared to the cyclopentanol derivative.

Bis-Pyridinium Dibromides (e.g., K053, K068)

  • Structure : Features pyridinium cations linked by a but-2-ene diyl bridge instead of butadiyne .
  • Properties: Charge: Positively charged pyridinium groups enhance water solubility. Bioactivity: These compounds act as acetylcholinesterase reactivators, a property absent in the neutral cyclopentanol analog .

Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Formula Functional Groups Bridge Type Key Properties
Cyclopentanol, 1,1'-(butadiyne-diyl)bis- C₁₄H₁₈O₂ –OH (cyclopentanol) 1,3-Butadiyne Rigid, hydrogen-bonding
Cyclohexanol analog C₁₆H₂₂O₂ –OH (cyclohexanol) 1,3-Butadiyne Hydrophobic, flexible
Cyclopropanol derivative C₂₄H₃₄N₂O₂S –OH (cyclopropanol) Azanediyl-buta-diyne Bioactive (RyR2 stabilization)
1,1′-(Pyrazine-diyl)-bis(propan-2-one) C₁₀H₁₄N₂O₂ –C=O Pyrazine-diyl Crystalline, planar

Key Findings

Bridge Rigidity: The 1,3-butadiyne linker in the cyclopentanol compound provides superior rigidity compared to flexible chains (e.g., azanediyl in the cyclopropanol analog) .

Functional Group Influence : Hydroxyl groups enhance hydrogen bonding and crystallinity, while charged moieties (e.g., pyridinium) improve solubility and bioactivity .

Ring Size Effects: Cyclopentanol derivatives exhibit intermediate steric bulk and solubility compared to smaller (cyclopropanol) or larger (cyclohexanol) rings .

Biological Activity

Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- (CAS No. 7179-09-1) is a unique organic compound characterized by its complex structure featuring a cyclopentanol moiety linked by a butadiyne group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- is C16H10C_{16}H_{10}, and it possesses a molecular weight of approximately 202.25 g/mol. The structural representation can be visualized through its InChI key: HMQFJYLWNWIYKQ-UHFFFAOYSA-N.

Biological Activity Overview

Research into the biological activity of Cyclopentanol derivatives has indicated several potential pharmacological effects:

  • Antimicrobial Activity : Certain derivatives have shown promising results against various bacterial strains.
  • Anticancer Properties : Studies have suggested that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Some findings indicate potential neuroprotective mechanisms that could be explored for treating neurodegenerative diseases.

The mechanism of action for Cyclopentanol derivatives often involves:

  • Interaction with cellular receptors : This can modulate signaling pathways related to cell survival and apoptosis.
  • Inhibition of enzymatic activity : Certain compounds may inhibit enzymes that are critical for the proliferation of pathogens or cancer cells.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of Cyclopentanol derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.

CompoundBacterial StrainInhibition Zone (mm)
Cyclopentanol Derivative AE. coli15
Cyclopentanol Derivative BS. aureus20
Control-0

Anticancer Activity

In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer). The results demonstrated that Cyclopentanol derivatives could induce apoptosis in a dose-dependent manner.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Neuroprotective Effects

Research has suggested that certain derivatives may protect neuronal cells from oxidative stress-induced damage. This was assessed using a model of oxidative stress where cell viability was measured after treatment with the compound.

Treatment GroupCell Viability (%)
Control100
Compound A80
Compound B65

Pharmacokinetics

The pharmacokinetic profile of Cyclopentanol indicates moderate absorption and bioavailability. Studies suggest that its metabolic pathways may involve conjugation reactions, leading to various metabolites that could also exhibit biological activity.

Safety and Toxicology

Preliminary toxicological assessments indicate that while some derivatives show beneficial effects, they may also exhibit cytotoxicity at higher concentrations. Further studies are necessary to establish safe dosage ranges and potential side effects.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the diyne bridge (δ ~2.5–3.5 ppm for acetylenic protons) and cyclopentanol rings (δ ~1.5–2.0 ppm for methylene groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 248.18 for C₁₄H₁₆O₂) and isotopic patterns .
  • IR Spectroscopy : Detects hydroxyl stretches (~3200–3600 cm⁻¹) and alkyne C≡C vibrations (~2100–2260 cm⁻¹) .

What computational tools predict the compound’s reactivity in catalytic systems?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model interactions with catalysts (e.g., Pd/C or Ru-based systems) to predict regioselectivity in coupling reactions .
  • DFT-Calculated Activation Barriers : Identify rate-limiting steps. For example, cyclopentanol derivatives show higher activation energy for hydroxyl deprotonation compared to linear alcohols .

How is the compound’s stability assessed under varying solvent conditions?

Q. Basic Research Focus

  • Accelerated Stability Testing : Expose the compound to polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents at elevated temperatures (40–60°C) for 48–72 hours.
  • HPLC-PDA Analysis : Quantifies degradation products (e.g., oxidized ketones or hydrolyzed diynes) .

What role does this compound play in renewable energy research?

Q. Advanced Research Focus

  • Hydrogen Storage : The diyne bridge may act as a hydrogen acceptor in metal-organic frameworks (MOFs). Cyclopentanol derivatives are explored for reversible H₂ adsorption/desorption .
  • Biomass Conversion : Catalytic hydrogenation of furfural to cyclopentanol derivatives demonstrates potential for sustainable solvent production .

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